N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline typically involves the reaction of 4-fluoro-3-nitroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the benzotriazole moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Chemistry: In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine: In medicinal chemistry, benzotriazole derivatives, including this compound, are explored for their potential anticancer, antibacterial, and antiviral properties. Their ability to bind to specific molecular targets makes them promising candidates for drug development .
Industry: In industry, this compound is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar chemical properties and applications.
Benzimidazole: Another heterocyclic compound with a wide range of biological activities.
Benzoxazole: Known for its applications in medicinal chemistry and material science.
Uniqueness: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitro groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMSIBOXUUYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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